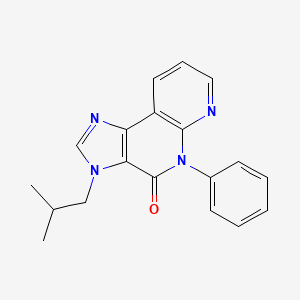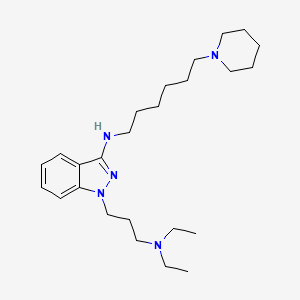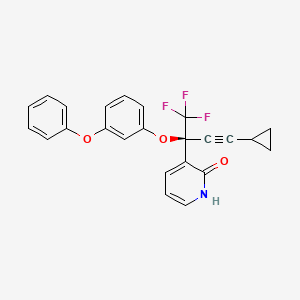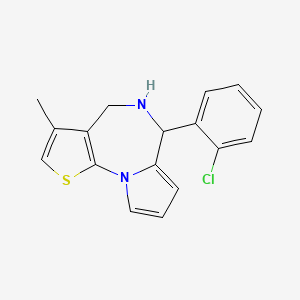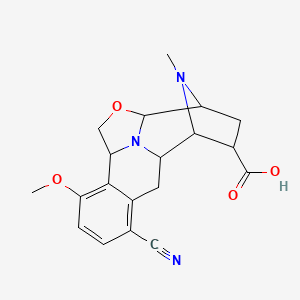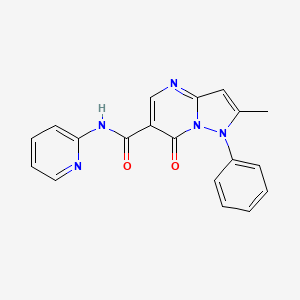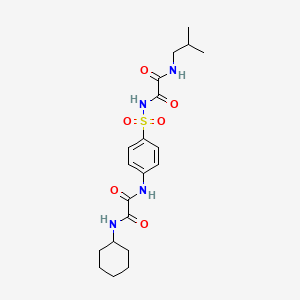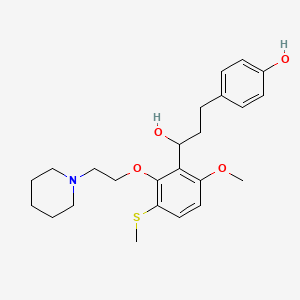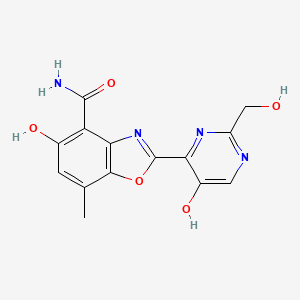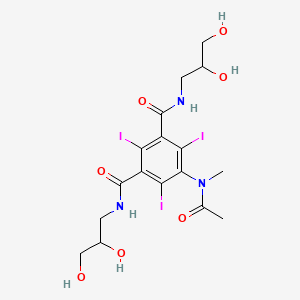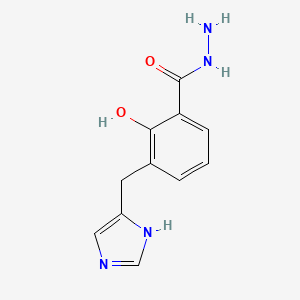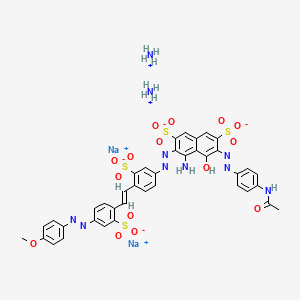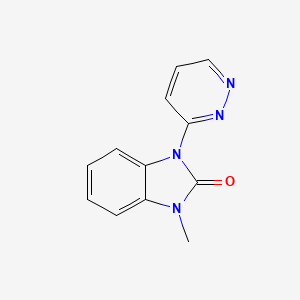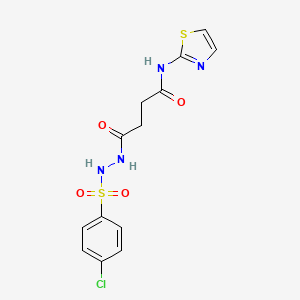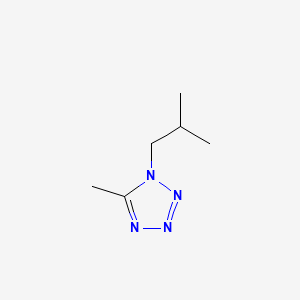
1-Isobutyl-5-methyl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. This high nitrogen content makes tetrazoles unique among stable heterocycles.
Métodos De Preparación
The synthesis of 1-Isobutyl-5-methyl-1H-tetrazole typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where an organic nitrile reacts with sodium azide in the presence of a catalyst. Various catalysts, such as zinc salts, iodine, or silica-supported sodium hydrogen sulfate, can be used to facilitate this reaction . Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial production methods often utilize similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product. Microwave-assisted synthesis and the use of heterogeneous catalysts are preferred for their efficiency and eco-friendliness .
Análisis De Reacciones Químicas
1-Isobutyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc chloride and iodine . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Isobutyl-5-methyl-1H-tetrazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-5-methyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to therapeutic effects such as antihypertensive and antibacterial activities . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.
Comparación Con Compuestos Similares
1-Isobutyl-5-methyl-1H-tetrazole can be compared to other tetrazole derivatives, such as:
5-Methyl-1H-tetrazole: Similar in structure but lacks the isobutyl group, leading to different chemical and biological properties.
1-Substituted 1H-1,2,3,4-tetrazoles: These compounds have various substituents at the 1-position, affecting their reactivity and applications.
5-Substituted 1H-tetrazoles: These derivatives have different substituents at the 5-position, influencing their stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, material science, and beyond. Continued research and development in the synthesis and application of this compound will likely uncover even more uses and benefits.
Propiedades
Número CAS |
89534-00-9 |
|---|---|
Fórmula molecular |
C6H12N4 |
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
5-methyl-1-(2-methylpropyl)tetrazole |
InChI |
InChI=1S/C6H12N4/c1-5(2)4-10-6(3)7-8-9-10/h5H,4H2,1-3H3 |
Clave InChI |
OUEULNVXHMKTKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=NN1CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


